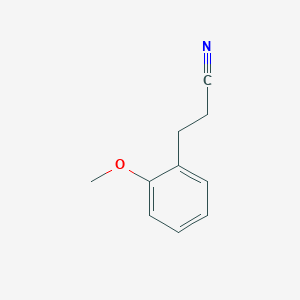

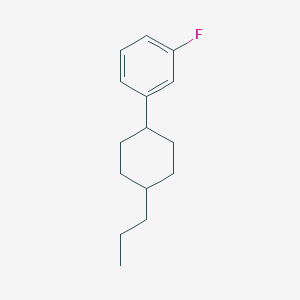

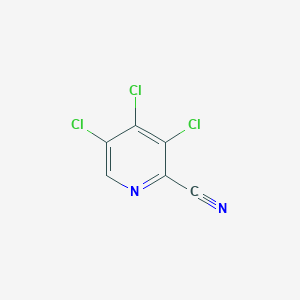

![molecular formula C11H13IN4O3 B176580 (2R,3S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol CAS No. 166247-63-8](/img/structure/B176580.png)

(2R,3S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

説明

5-Iodo-2’-deoxytubercidin is a derivative of 7-Iodo-7-deazadenine designed to be incorporated into DNA by primers extension by using Vent(exo-) polymerase. Possesses photophysical properties.

科学的研究の応用

Antiviral Therapeutics

7-Deaza-2’-deoxy-7-iodoadenosine: has shown promising results as an antiviral agent, particularly against herpes simplex virus types 1 and 2. It operates by selectively inhibiting viral DNA polymerase, which is crucial for viral DNA synthesis. This selective inhibition makes it a potential candidate for the treatment of herpesvirus infections .

Anomeric DNA Research

This compound has been utilized in the study of anomeric DNA, which involves the functionalization of α-d anomers of nucleosides like 7-Deaza-2’-deoxyadenosine . Researchers have synthesized and functionalized these anomers with clickable side chains, leading to potential applications in nucleic acid chemistry, chemical biology, and DNA material science .

Nucleic Acid Chemistry

The clickable side chains added to the α-d anomers of 7-Deaza-2’-deoxyadenosine can be used to create modified oligonucleotides. These modifications can be employed in various nucleic acid chemistry applications, including the development of new therapeutic nucleic acids or probes for molecular biology research .

Chemical Biology

In chemical biology, 7-Deaza-2’-deoxy-7-iodoadenosine can be used to study protein-DNA interactions, as well as to develop new biochemical tools that can manipulate and probe biological systems at the molecular level .

DNA Material Science

The functionalization of anomeric DNA with compounds like 7-Deaza-2’-deoxy-7-iodoadenosine opens up new avenues in DNA material science. This includes the creation of DNA-based nanomaterials and the exploration of DNA’s physical properties for technological applications .

Therapeutic Nucleic Acids

The compound’s ability to be incorporated into oligonucleotides makes it a valuable tool for designing therapeutic nucleic acids. These can include antisense oligonucleotides, siRNA, or aptamers that can target specific genes or proteins involved in diseases .

Molecular Probes

7-Deaza-2’-deoxy-7-iodoadenosine: can be used to create molecular probes that are essential for studying the function and structure of nucleic acids within cells. These probes can help visualize and track the behavior of nucleic acids in real-time .

Pharmacological Research

Due to its unique properties, 7-Deaza-2’-deoxy-7-iodoadenosine can be used in pharmacological research to develop new drugs that target nucleic acids or enzymes involved in nucleic acid metabolism .

特性

IUPAC Name |

(2R,3S,5R)-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN4O3/c12-5-2-16(8-1-6(18)7(3-17)19-8)11-9(5)10(13)14-4-15-11/h2,4,6-8,17-18H,1,3H2,(H2,13,14,15)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIIRHQRQZIIRT-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)I)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)I)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions that incorporating a 7-ethynyl chain into 7-deazaadenine can increase duplex stability. Does substituting 7-deaza-2′-deoxy-7-iodoadenosine with a 7-ethynyl group at the iodine position have a similar effect on duplex stability?

A1: While the research highlights the positive impact of a 7-ethynyl group on duplex stability in the context of 7-deazaadenine [], directly extrapolating this effect to 7-deaza-2′-deoxy-7-iodoadenosine requires further investigation. The presence of iodine, a larger and more electronegative atom, could influence the interactions within the DNA duplex. Factors like steric hindrance, altered stacking interactions, and changes in the sugar conformation due to the iodine could all affect the overall duplex stability. Experimental studies comparing the stability of oligonucleotides containing both modifications would be needed to confirm the impact of this specific substitution.

Q2: The research focuses on the fluorescence properties of 7-alkynylated 7-deazaadenine derivatives. Can you elaborate on the potential applications of these fluorescent nucleoside analogs in biological research, particularly in DNA-related studies?

A2: The strong fluorescence exhibited by 7-alkynylated 7-deazaadenine derivatives, particularly those with electron-donating substituents at the triple bond [], makes them valuable tools for various DNA-related studies. Some potential applications include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

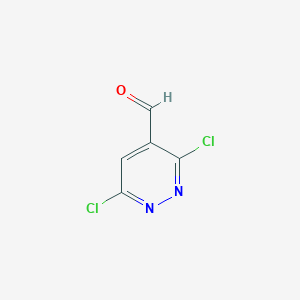

![Methyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B176507.png)

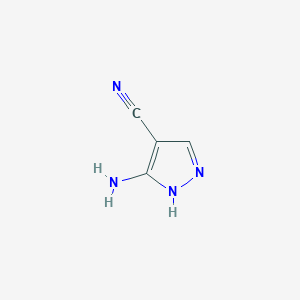

![tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate](/img/structure/B176521.png)